

Comprehensive Application Notes and Protocols for Carzenide (4-Carboxybenzenesulfonamide)

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Compound Focus: Carzenide

CAS No.: 138-41-0

Cat. No.: S002764

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Introduction and Key Properties

Carzenide (4-carboxybenzenesulfonamide or 4-sulfamoylbenzoic acid) is a **sulfonamide-based compound** that functions as a **potent carbonic anhydrase II (CA II) inhibitor**. It serves as an important **metabolite of Mafenide** and as a **key scaffold** in the development of carbonic anhydrase inhibitors for various therapeutic applications, particularly in glaucoma research [1]. The compound's structure features both sulfonamide and carboxylic acid functional groups, making it an excellent candidate for further chemical modification and drug development.

Key physicochemical properties of **Carzenide** include:

- **Molecular Formula:** C₇H₇NO₄S
- **CAS Registry Number:** 138-41-0
- **Molecular Weight:** 201.20 g/mol
- **Appearance:** White to off-white solid [1]

Table 1: Fundamental Properties of **Carzenide**

Property	Specification
Chemical Name	4-Sulfamoylbenzoic acid
Synonyms	Carzenide, p-Carboxybenzene sulfonamide
Molecular Formula	C ₇ H ₇ NO ₄ S
CAS Number	138-41-0
Molecular Weight	201.20 g/mol
Physical Form	White to off-white solid
Solubility in DMSO	100 mg/mL (497.02 mM)

Synthetic Protocols

Large-Scale Synthesis of Carzenide

The following optimized procedure enables the efficient synthesis of **Carzenide** with minimal environmental impact [2]:

2.1.1 Reaction Principle

This method involves the **oxidation of 4-sulfamoyltoluene** using **potassium bromate (KBrO₃)** as the primary oxidant in the presence of an **alkali metal bromide salt** and a **Brønsted acid**. The reaction proceeds through an **intermediate bromination-oxidation** pathway that effectively converts the methyl group to a carboxylic acid functionality.

2.1.2 Reagents and Materials

- **4-Sulfamoyltoluene** (starting material)
- **Potassium bromate (KBrO₃)** (oxidizing agent)
- **Alkali metal bromide salt** (NaBr, KBr, or LiBr) - catalytic
- **Brønsted acid** (HCl, H₂SO₄, or acetic acid)

- **Deionized water** (reaction medium)
- **Aqueous sodium bisulfite** (quenching agent)
- **Ethanol or methanol** (recrystallization solvent)

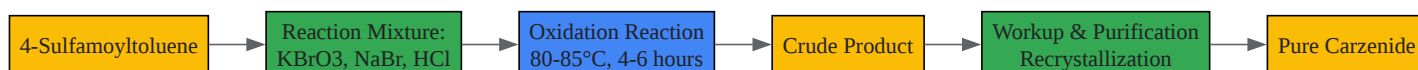
2.1.3 Step-by-Step Procedure

- **Reaction Setup:** Charge a 1L three-necked round-bottom flask with 4-sulfamoyltoluene (50.0 g, 0.29 mol), potassium bromate (24.5 g, 0.145 mol), and sodium bromide (3.0 g, 0.029 mol).
- **Acid Addition:** Add 300 mL of deionized water followed by slow addition of concentrated hydrochloric acid (100 mL, 37% w/w) with continuous stirring.
- **Reflux Conditions:** Heat the reaction mixture to 80-85°C and maintain with vigorous stirring for 4-6 hours.
- **Reaction Monitoring:** Monitor reaction progress by TLC (silica gel, mobile phase: ethyl acetate/hexane 1:1) or HPLC.
- **Quenching:** Once completion is confirmed, cool the reaction mixture to 25°C and carefully add aqueous sodium bisulfite (10% w/v) until the orange bromine color dissipates.
- **Isolation:** Filter the resulting white precipitate and wash with cold water (3 × 50 mL).
- **Purification:** Recrystallize the crude product from ethanol-water (4:1) to obtain pure **Carzenide** as white crystals.
- **Drying:** Dry the crystals under vacuum at 60°C for 6 hours to constant weight.

2.1.4 Process Characteristics

- **Yield:** 85-92%
- **Purity:** >99% (by HPLC)
- **Environmental Advantages:** This method eliminates need for heavy metal oxidants, reduces waste generation, and employs aqueous reaction medium [2]

The synthetic pathway for **Carzenide** can be visualized as follows:



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Process Optimization Notes

Critical Parameters for Success:

- **Molar Ratio:** Optimal molar ratio of 4-sulfamoyltoluene : KBrO_3 : NaBr is 1 : 0.5 : 0.1 [2]
- **Temperature Control:** Maintain reaction between 80-85°C; lower temperatures slow reaction, higher temperatures promote side products
- **Acid Concentration:** HCl concentration should be $\geq 2\text{M}$ to ensure proper bromine generation in situ
- **Mixing Efficiency:** Vigorous stirring is essential due to heterogeneous reaction conditions

Scale-up Considerations:

- The reaction is easily scalable to kilogram quantities with consistent yields
- Heat management becomes critical at larger scales due to exothermic nature of oxidation
- Filtration time increases proportionally with scale; consider pressure filtration for batches >1kg

Analytical Characterization Protocols

Purity Assessment by HPLC

Method Parameters:

- **Column:** C18 reverse phase (250 × 4.6 mm, 5 μm)
- **Mobile Phase:** Acetonitrile:20mM phosphate buffer pH 3.0 (30:70 v/v)
- **Flow Rate:** 1.0 mL/min
- **Detection:** UV at 254 nm
- **Injection Volume:** 10 μL
- **Column Temperature:** 30°C
- **Sample Concentration:** 1 mg/mL in mobile phase
- **Retention Time:** Approximately 6.2 minutes

Structural Verification Techniques

3.2.1 Infrared Spectroscopy (FT-IR)

Prepare sample as KBr pellet (1-2% w/w) and acquire spectrum from 4000-400 cm^{-1} :

Table 2: Characteristic IR Absorptions of **Carzenide**

Vibration Type	Frequency Range (cm ⁻¹)	Intensity
O-H Stretch	2500-3500 (broad)	Strong, broad
S=O Asymmetric Stretch	1340-1360	Strong
S=O Symmetric Stretch	1150-1160	Strong
C=O Stretch	1680-1710	Strong
N-H Bend	1600-1650	Medium
S-N Stretch	900-940	Medium

3.2.2 Nuclear Magnetic Resonance (NMR)

Sample Preparation: Dissolve 20 mg **Carzenide** in 0.6 mL DMSO-d₆

¹H NMR (400 MHz, DMSO-d₆) Reference Values:

- δ 13.2 (bs, 1H, COOH)
- δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.45 (bs, 2H, SO₂-NH₂)

¹³C NMR (100 MHz, DMSO-d₆) Reference Values:

- δ 167.2 (COOH)
- δ 142.5 (C-Ar)
- δ 130.8 (CH-Ar)
- δ 127.4 (CH-Ar)
- δ 125.9 (C-Ar)

3.2.3 Mass Spectrometry

- **Ionization Mode:** ESI negative mode
- **Expected m/z:** 200.0 [M-H]⁻
- **Fragmentation Pattern:** m/z 156.0 [M-COOH]⁻, m/z 138.0 [M-SO₂-NH₂]⁻

Biological Evaluation Protocols

Carbonic Anhydrase II Inhibition Assay

4.1.1 Principle

This assay measures the **inhibition of CO₂ hydration** catalyzed by carbonic anhydrase II using **4-nitrophenyl acetate (4-NPA)** as substrate. Enzyme activity is monitored spectrophotometrically by following the increase in absorbance at 348 nm resulting from 4-nitrophenol liberation.

4.1.2 Reagents and Solutions

- **Assay Buffer:** 25mM HEPES, pH 7.5, containing 25mM Na₂SO₄
- **Enzyme Solution:** Recombinant human CA II (5 µg/mL in assay buffer)
- **Substrate Solution:** 4-Nitrophenyl acetate (4 mM in acetonitrile)
- **Inhibitor Solutions:** **Carzenide** (1 mM stock in DMSO, serially diluted)
- **Positive Control:** Acetazolamide (1 mM stock in DMSO)

4.1.3 Step-by-Step Procedure

- **Solution Preparation:** Prepare serial dilutions of **Carzenide** in DMSO (typically from 10µM to 100nM final concentration in assay).
- **Reaction Setup:** In a quartz cuvette, add 890 µL assay buffer, 50 µL enzyme solution, and 10 µL inhibitor solution.
- **Equilibration:** Pre-incubate the mixture at 25°C for 5 minutes.
- **Reaction Initiation:** Add 50 µL substrate solution (4-NPA) and mix rapidly.
- **Kinetic Measurement:** Immediately monitor absorbance at 348 nm for 3 minutes.
- **Control Measurements:** Run blank (no enzyme), vehicle control (DMSO only), and positive control (acetazolamide) in parallel.

4.1.4 Data Analysis

- Calculate initial reaction velocities from linear portion of kinetic curve
- Determine percent inhibition: % Inhibition = $[(V_{0} - V_{i}) / V_{0}] \times 100$
- Generate dose-response curve and calculate IC₅₀ values using nonlinear regression

Table 3: Biological Activity Profile of **Carzenide**

Assay Type	Experimental Results	Significance/Application
CA II Inhibition IC ₅₀	60 nM (reference compound) [3]	Potent inhibitor of glaucoma-associated isoform
Cytotoxicity (HeLa cells)	>100 µM (2h exposure) [1]	Favorable safety profile for therapeutic development
Metabolic Stability	Good in vitro stability [3]	Suitable for further drug development
Water Solubility	High at neutral pH [3]	Advantageous for topical formulation development

Cellular Assay for CA Inhibition

4.2.1 Cell Culture and Treatment

- **Cell Line:** HeLa cells (human cervical cancer)
- **Culture Conditions:** DMEM with 10% FBS, 37°C, 5% CO₂
- **Treatment Protocol:**
 - Seed cells at 5×10^4 cells/well in 24-well plates
 - Incubate for 24 hours to reach 70-80% confluence
 - Pretreat with **Carzenide** (100 µM) for 2 hours [1]
 - Process for specific downstream applications

4.2.2 Fluorescence Measurement

The methodology from search results indicates **Carzenide** pretreatment renders fluorescence signal induced by FMRs-CA negligible in HeLa cells, suggesting effective cellular CA inhibition [1].

Formulation and Application Notes

Solution Preparation for Biological Studies

5.1.1 Stock Solution Preparation

- **Standard Solution:** Dissolve in DMSO at 100 mg/mL (497.02 mM)
- **Aqueous Formulation:** For in vivo studies, use 10% DMSO + 90% (20% SBE- β -CD in saline)
- **Storage:** Aliquot and store at -20°C for 1 year or -80°C for 2 years

5.1.2 In Vivo Dosing Formulation

For animal studies, prepare working solution as follows:

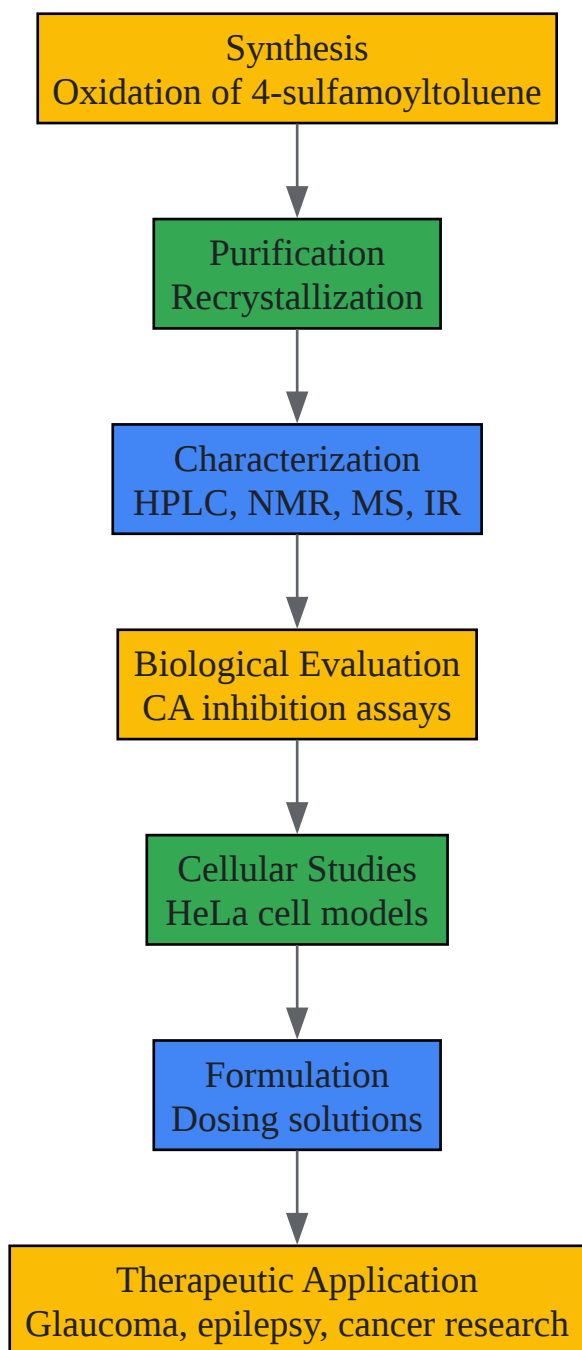
- **Stock Solution:** 25 mg/mL in DMSO
- **Working Solution:** Dilute 100 μ L stock in 900 μ L 20% SBE- β -CD in saline
- **Final Concentration:** 2.5 mg/mL (12.43 mM)
- **Administration:** Use fresh preparation on day of experiment [1]

Research Applications

Carzenide has demonstrated utility in several research areas:

- **Epilepsy Research:** As a CA inhibitor with potential anticonvulsant effects [1]
- **Cancer Research:** Particularly in cervical cancer studies using HeLa model systems [1]
- **Ophthalmology:** As a lead compound for development of topical antiglaucoma agents [3]
- **Chemical Biology:** As scaffold for development of novel sulfonamide derivatives with improved properties [4] [3]

The overall experimental workflow for working with **Carzenide** is summarized below:



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Conclusion

Carzenide represents a **versatile chemical tool** and **promising therapeutic scaffold** with well-established synthetic methodologies and biological evaluation protocols. The procedures outlined in this document provide researchers with **comprehensive guidelines** for working with this compound in various research

contexts. Its **favorable physicochemical properties**, including good water solubility at neutral pH and metabolic stability, combined with its **potent CA II inhibitory activity**, make it an excellent candidate for further investigation in multiple therapeutic areas, particularly as a starting point for the development of novel antiglaucoma agents [3].

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References

1. Carzenide (4-Sulfamoylbenzoic acid) | CAII Inhibitor [medchemexpress.com]
2. Preparation method for p-carboxybenzene sulfonamide [patents.google.com]
3. Discovery of novel aminosaccharide-based sulfonamide ... [bohrium.com]
4. Discovery of novel aminosaccharide-based sulfonamide ... [sciencedirect.com]

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